molecular formula C21H19NO3 B5709701 2-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acetamide

2-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B5709701
M. Wt: 333.4 g/mol
InChI Key: OPHSXEJDGMWZTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives involves strategic functionalization of the acetamide moiety to incorporate various phenyl groups, such as methoxyphenyl and phenoxyphenyl groups. These modifications are crucial for obtaining the desired chemical and physical properties. For example, the synthesis of polymers with pharmacological activity often includes the introduction of methoxyphenyl groups to enhance the material's functionality (Román & Gallardo, 1992).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of acetamide linkages, which significantly influence the compound's stereochemistry and physical properties. The configuration of these molecules, including the arrangement of methoxy and phenoxy groups, plays a crucial role in determining their chemical behavior and interactions. Studies on the crystal structure of related compounds provide insights into the stereochemical configurations and intermolecular interactions that define their structural characteristics (Camerman et al., 2005).

Chemical Reactions and Properties

Acetamide derivatives engage in various chemical reactions that are pivotal for their applications in different fields. The reactivity of these compounds is influenced by the substituents on the phenyl rings, which can undergo reactions such as hydrogenation, carbonylation, and halogenation to modify the compound's properties. For instance, the hydrogenation of nitro groups to amine groups in the presence of catalysts is a key reaction for producing certain acetamide derivatives (Zhang, 2008).

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-20-10-6-5-7-16(20)15-21(23)22-17-11-13-19(14-12-17)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHSXEJDGMWZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7009906

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